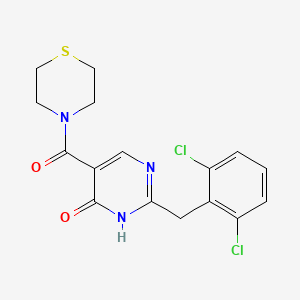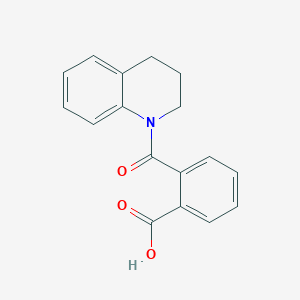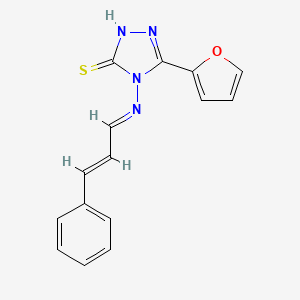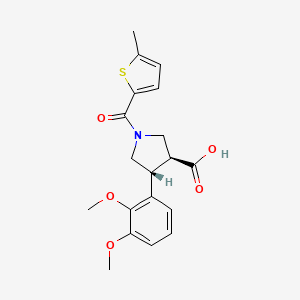![molecular formula C22H26N4O2 B5554968 2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol](/img/structure/B5554968.png)
2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
The synthesis of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety, which can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions . The quinazoline ring is then formed through a cyclization reaction involving a suitable precursor. The final step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol include other spiro compounds and benzoxazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples of similar compounds are:
- 2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
- 2-(1,3-Benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclohexane]-5-one
The uniqueness of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol lies in its specific spiro linkage and the presence of both benzoxazole and quinazoline rings, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethylspiro[6,8-dihydro-1H-quinazoline-4,1'-cyclohexane]-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-21(2)12-15-18(16(27)13-21)22(10-6-3-7-11-22)26-19(23-15)25-20-24-14-8-4-5-9-17(14)28-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQQSNHDLDFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CCCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5554887.png)
![N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B5554897.png)
![4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE](/img/structure/B5554905.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)




![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)
![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
